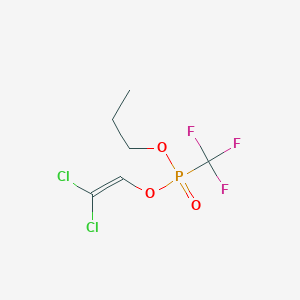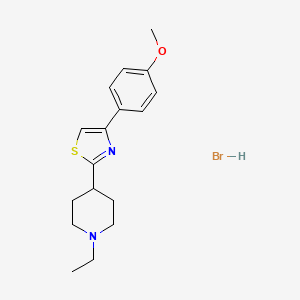
9,10-Bis(octadecyloxy)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Bis(octadecyloxy)anthracene is an organic compound with the molecular formula C50H82O2 It is a derivative of anthracene, where the 9 and 10 positions on the anthracene ring are substituted with octadecyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis(octadecyloxy)anthracene typically involves the reaction of anthracene with octadecyloxy substituents. One common method is the Williamson ether synthesis, where anthracene is reacted with octadecyloxy halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Bis(octadecyloxy)anthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aluminum chloride as a catalyst in a solvent like carbon disulfide or nitrobenzene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the anthracene core.
Aplicaciones Científicas De Investigación
9,10-Bis(octadecyloxy)anthracene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism by which 9,10-Bis(octadecyloxy)anthracene exerts its effects is primarily through its interaction with molecular targets via its aromatic core and octadecyloxy substituents. These interactions can influence various pathways, including electronic transitions and energy transfer processes. The compound’s fluorescence properties are a result of its ability to absorb and emit light at specific wavelengths .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its strong fluorescence and used in lightsticks and organic semiconductors.
9,10-Diphenylanthracene: Another fluorescent compound used in similar applications.
Uniqueness
9,10-Bis(octadecyloxy)anthracene is unique due to its long alkyl chains, which provide increased solubility in non-polar solvents and enhance its potential for use in organic electronic devices. The octadecyloxy groups also influence the compound’s photophysical properties, making it distinct from other anthracene derivatives .
Propiedades
Número CAS |
90178-25-9 |
|---|---|
Fórmula molecular |
C50H82O2 |
Peso molecular |
715.2 g/mol |
Nombre IUPAC |
9,10-dioctadecoxyanthracene |
InChI |
InChI=1S/C50H82O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-43-51-49-45-39-33-35-41-47(45)50(48-42-36-34-40-46(48)49)52-44-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-36,39-42H,3-32,37-38,43-44H2,1-2H3 |
Clave InChI |
DFZKHEUWYTVVNC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate](/img/structure/B14378817.png)
![Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14378823.png)
![4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol](/img/structure/B14378827.png)
![N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14378833.png)





